molecular formula C6H12S B2413479 3,3-Dimethyl-2-butanethione CAS No. 17380-91-5

3,3-Dimethyl-2-butanethione

Cat. No. B2413479
CAS RN: 17380-91-5
M. Wt: 116.22
InChI Key: LWSJNLRUAMILDX-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-butanethione is a chemical compound with the formula C6H12S . It contains a total of 18 bonds, including 6 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, and 1 thioketone . The molecule consists of 12 Hydrogen atoms, 6 Carbon atoms, and 1 Sulfur atom .


Synthesis Analysis

The synthesis of this compound involves the use of pivalic acid and glacial acetic acid as raw materials. These are catalyzed to react by gas phase under normal pressure conditions . The reaction involves a decarboxylation process, producing pinacolone .


Molecular Structure Analysis

The molecular structure of this compound includes a total of 18 bonds; 6 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, and 1 thioketone . The molecule consists of 19 atoms; 12 Hydrogen atoms, 6 Carbon atoms, and 1 Sulfur atom .

Scientific Research Applications

Synthesis and Derivative Formation

3,3-Dimethyl-2-butanethione plays a role in the synthesis of various organic compounds. For instance, it's involved in the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives. This is achieved through reactions involving aryl methyl ketones in the presence of catalysts like copper(II) oxide, iodine, and dimethyl sulfoxide. These processes allow for the creation of complex compounds with potential applications in various chemical industries (Yin et al., 2008).

Vulcanization Studies

2,3-Dimethyl-2-butene, a compound related to this compound, has been used as a model compound in studies of sulfur vulcanization. This research is important for understanding the chemical processes involved in the vulcanization of materials like polyisoprene, with implications for the production of rubber and related materials (Morgan & Mcgill, 2000).

Reaction Mechanisms and Product Formation

The interaction of 2,3-butanedione with amino acids has been extensively studied, offering insights into the formation of compounds like 4,5-dimethyl-1,2-benzoquinone and 4,5-dimethyl-1,2-phenylenediamine through processes like the Strecker reaction. Such studies are crucial for understanding complex chemical reaction mechanisms and for the development of new synthetic pathways in organic chemistry (Guerra & Yaylayan, 2013).

Oxidation Studies

Research on the oxidation of compounds related to this compound, such as tetrathiolanes, contributes to our understanding of chemical stability and reaction pathways involving sulfur-containing compounds. These studies have implications for the synthesis and stability of sulfur-containing organic molecules (Ishii et al., 2000).

Safety and Hazards

The safety data sheet for 3,3-Dimethyl-2-butanethione indicates that it is a flammable liquid and vapor, harmful if swallowed, and harmful to aquatic life with long-lasting effects . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and to use personal protective equipment when handling this chemical .

properties

IUPAC Name

3,3-dimethylbutane-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12S/c1-5(7)6(2,3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSJNLRUAMILDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=S)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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